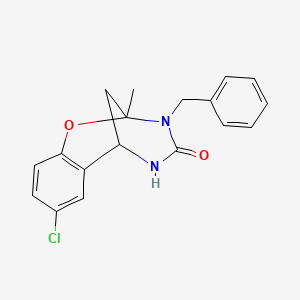

![molecular formula C11H11NO2 B2476519 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-50-7](/img/structure/B2476519.png)

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

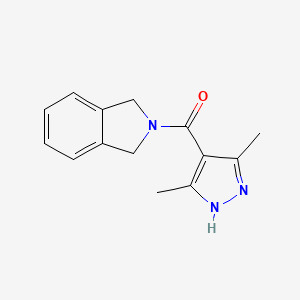

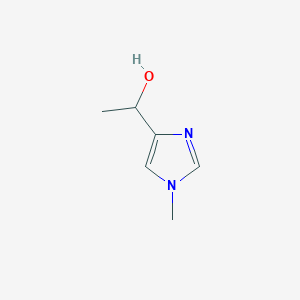

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H13NO. It has a molecular weight of 175.23 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . One method involves an NHC catalysed enantioselective synthesis of spirobenzoxepinones in a [4 + 3] cycloaddition of isatin derived enals and quinone methides . High enantioselectivity (up to >99% ee and >20: 1 dr) was achieved using triazolium cat. 130 in combination with NaOAc in 1,2-dichloroethane .Molecular Structure Analysis

The molecular structure of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Physical And Chemical Properties Analysis

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a white to yellow solid . It has a molecular weight of 175.23 and a molecular formula of C11H13NO . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Polo-like Kinase 1 (PLK1) Inhibitor

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one could be used as an inhibitor for Polo-like Kinase 1 (PLK1), a key target for addressing various cancers due to its important role in cell proliferation . The development of QSAR models from a dataset of 68 tetrahydrofuran derivatives, including 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been considered . The QSAR model explains all structural features and shows good correlation with activity .

Development of New Synthetic Strategies

The compound could be used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This is a significant objective in organic and medicinal chemistry .

Applications in Medicinal Chemistry

Spirocyclic oxindoles, such as 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, are important for applications in medicinal chemistry . They can be used as intermediates or final products in total synthesis .

Development of Enantioselective Catalytic Methodologies

The compound could be used as a model compound for the development of enantioselective catalytic methodologies . This is a significant area of research in the field of organic chemistry .

Use in Drug Discovery

Spirocyclic structures, like 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, have seen a dramatic increase in attention in drug discovery in recent years . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Accessing Underexplored Chemical Space

The use of spirocyclic compounds can access relatively underexplored chemical space and novel intellectual property (IP) space . This is particularly important in the field of drug discovery .

Safety and Hazards

Mécanisme D'action

Target of Action

It is worth noting that compounds with similar structures, such as polo-like kinases (plks), have been identified as critical regulatory molecules during the cell cycle process .

Mode of Action

The exact mode of action of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is currently unknown due to the lack of specific research on this compound. Related compounds, such as plk4, have been identified as a master regulator of centriole replication .

Biochemical Pathways

Related compounds like plk4 are known to play a crucial role in the cell cycle, centriole duplication, mitosis, and cytokinesis .

Result of Action

Related compounds like plk4 have been associated with cancer development due to their role in cell cycle regulation .

Propriétés

IUPAC Name |

4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIGHXWPYBKFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2476440.png)

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)

![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)